molecular formula C12H17N B1438013 N-[(2,5-dimethylphenyl)methyl]cyclopropanamine CAS No. 1079178-24-7

N-[(2,5-dimethylphenyl)methyl]cyclopropanamine

Cat. No. B1438013
M. Wt: 175.27 g/mol
InChI Key: AVBBUFPSJVLXRF-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylphenyl)methyl]cyclopropanamine is a chemical compound that contains a total of 30 atoms, including 17 Hydrogen atoms, 12 Carbon atoms, and 1 Nitrogen atom . The chemical formula of this compound can be written as C12H17N .


Molecular Structure Analysis

The molecule contains a total of 31 bonds, including 14 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, and 1 secondary amine (aliphatic) .

Scientific Research Applications

Pharmacological Evidence and Differentiation from Other Compounds

N-[(2,5-dimethylphenyl)methyl]cyclopropanamine is a compound with notable similarities to sibutramine in terms of its chemical structure and potential pharmacological effects. Sibutramine, known for its anti-obesity properties, acts as a serotonin and noradrenaline reuptake inhibitor (SNRI), affecting food intake and energy expenditure in rodent models. It operates through a central nervous system (CNS)-mediated effect, enhancing post-ingestive satiety and increasing thermogenesis, which is believed to be facilitated through the selective sympathetic activation of brown adipose tissue. This mechanism highlights a potential area of interest for N-[(2,5-dimethylphenyl)methyl]cyclopropanamine in terms of weight management and obesity treatment, distinguishing it from other anti-obesity drugs by its unique mode of action which utilizes both noradrenaline and serotonin (Heal, Aspley, Prow, Jackson, Martin, & Cheetham, 1998).

Potential Role in Cellular Protective Mechanisms

Another area of interest is the research on dimethyltryptamine (DMT) and its analogs, including potentially N-[(2,5-dimethylphenyl)methyl]cyclopropanamine, focusing on their role in tissue protection, regeneration, and immunity. DMT, a naturally occurring serotonergic hallucinogen, has been found to be an endogenous ligand of the sigma-1 receptor, which may play a significant role in cellular bioenergetics, immunoregulation, and gene expression related to carcinogenesis. This suggests a broader, more universal role for compounds like N-[(2,5-dimethylphenyl)methyl]cyclopropanamine in cellular protective mechanisms beyond their psychoactive properties (Frecska, Szabo, Winkelman, Luna, & Mckenna, 2013).

Insights into Neuropharmacology

The neuropharmacology of DMT provides insights into how related compounds, including N-[(2,5-dimethylphenyl)methyl]cyclopropanamine, might interact with the central nervous system. DMT acts as a neurotransmitter, influencing various processes within both the peripheral and central nervous systems. Its impact ranges from modulating neurophysiological functions to potentially being a therapeutic tool for treating conditions like anxiety and psychosis. This highlights a possible research trajectory for N-[(2,5-dimethylphenyl)methyl]cyclopropanamine in exploring the brain's signaling pathways and investigating its utility in clinical settings (Carbonaro & Gatch, 2016).

Safety And Hazards

The safety data sheet for N-[(2,5-dimethylphenyl)methyl]cyclopropanamine suggests that any clothing contaminated by the product should be immediately removed and the affected area moved out of danger . It’s always recommended to consult a physician and show the safety data sheet in case of exposure .

properties

IUPAC Name

N-[(2,5-dimethylphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-3-4-10(2)11(7-9)8-13-12-5-6-12/h3-4,7,12-13H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBBUFPSJVLXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,5-dimethylphenyl)methyl]cyclopropanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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